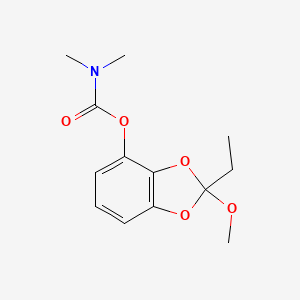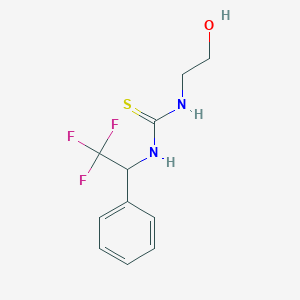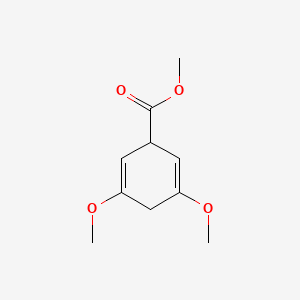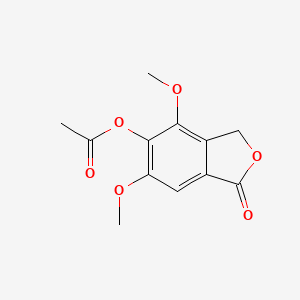
Ethyl 2-(2-phenylethoxy)cyclopent-1-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-phenylethoxy)cyclopent-1-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclopentene ring, an ethyl ester group, and a phenylethoxy substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-phenylethoxy)cyclopent-1-ene-1-carboxylate typically involves the reaction of cyclopent-1-ene-1-carboxylic acid with ethyl alcohol in the presence of a catalyst. The phenylethoxy group is introduced through an etherification reaction, where phenylethanol reacts with the cyclopentene derivative under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, where nucleophiles like hydroxide ions or amines replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Hydroxylated or aminated derivatives
科学的研究の応用
Ethyl 2-(2-phenylethoxy)cyclopent-1-ene-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the manufacture of specialty chemicals.
作用機序
The mechanism by which Ethyl 2-(2-phenylethoxy)cyclopent-1-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The phenylethoxy group may facilitate binding to hydrophobic pockets in enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
- Ethyl 2-(benzylamino)-1-cyclopentene-1-carboxylate
- Ethyl 2-aminocyclopent-1-enecarboxylate
Comparison: Ethyl 2-(2-phenylethoxy)cyclopent-1-ene-1-carboxylate is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
61120-41-0 |
|---|---|
分子式 |
C16H20O3 |
分子量 |
260.33 g/mol |
IUPAC名 |
ethyl 2-(2-phenylethoxy)cyclopentene-1-carboxylate |
InChI |
InChI=1S/C16H20O3/c1-2-18-16(17)14-9-6-10-15(14)19-12-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3 |
InChIキー |
IXFSZEOCKYBDIV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(CCC1)OCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)

![1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14587129.png)


![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)


![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)

![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)
